molecular formula C20H18FN3O3 B11473307 4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11473307
M. Wt: 367.4 g/mol
InChI Key: ZLTQCMUFEHYOLW-UHFFFAOYSA-N
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Description

4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridin-6-one core, a fluorobenzyl group, and a methoxyphenyl group. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridin-6-one core and the subsequent attachment of the fluorobenzyl and methoxyphenyl groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki-Miyaura coupling) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-[3-[(4-fluorophenyl)methoxy]-4-methoxyphenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18FN3O3/c1-26-17-7-4-13(15-9-19(25)23-20-16(15)10-22-24-20)8-18(17)27-11-12-2-5-14(21)6-3-12/h2-8,10,15H,9,11H2,1H3,(H2,22,23,24,25)

InChI Key

ZLTQCMUFEHYOLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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